6-Sulfanylpyridine-3-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPROLFUYFWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Sulfanylpyridine 3 Carbothioamide and Its Structural Analogues
Precursor Synthesis and Functional Group Introduction Strategies
The most common and logical approach to synthesizing 6-Sulfanylpyridine-3-carbothioamide involves a linear sequence starting with the formation of a suitable pyridine (B92270) intermediate. This is followed by the strategic introduction of the carbothioamide and sulfanyl (B85325) moieties.
The foundation of the synthesis lies in obtaining a pyridine ring substituted at the 2- and 5-positions (which correspond to the 6- and 3-positions of the final product, respectively). A common precursor is 2-chloro-5-cyanopyridine (B21959). Classical methods for pyridine ring synthesis, such as the Hantzsch or Guareschi-Thorpe synthesis, can be adapted to produce substituted pyridines by selecting appropriate starting materials like dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. pharmaguideline.comacsgcipr.org
For instance, the Krohnke pyridine synthesis allows for the creation of 2,4,6-trisubstituted pyridines, which can be a versatile route for generating highly decorated pyridine cores. pharmaguideline.com Another approach involves the direct C-H functionalization of the pyridine ring, although achieving the desired regioselectivity can be challenging and often requires pre-activation of the ring with agents like triflic anhydride. chemistryviews.orgchemrxiv.org
A plausible and efficient starting point is the synthesis of intermediates like 2-chloro-5-cyanopyridine or 2-chloro-nicotinonitrile. These compounds provide two distinct reactive sites: a cyano group at the 3-position, which can be converted to the carbothioamide, and a chloro group at the 6-position, which can be substituted to introduce the sulfanyl group.
The carbothioamide group (-CSNH₂) is the thio-analogue of a carboxamide. Its introduction onto the pyridine ring at the 3-position can be achieved through several reliable methods.
From a Cyano Group: The most direct route involves the treatment of a nitrile (cyano group) with a source of hydrogen sulfide (B99878). For example, reacting a cyanopyridine derivative with H₂S in the presence of a base like ammonia or triethylamine (B128534) can yield the corresponding primary thioamide. researchgate.net This method is advantageous due to the common availability of cyanopyridine precursors.
From a Carboxamide: An alternative strategy is the thionation of a pre-existing carboxamide group. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are effective for converting the carbonyl group of an amide into a thiocarbonyl group, thus forming the carbothioamide. This method is useful if the corresponding pyridine-3-carboxamide (B1143946) is more readily accessible than the nitrile.
The table below summarizes these common strategies.
| Starting Functional Group | Reagents | Product Functional Group | Reference |
| Cyano (-CN) | Hydrogen Sulfide (H₂S), Ammonia (NH₃) | Carbothioamide (-CSNH₂) | researchgate.net |
| Carboxamide (-CONH₂) | Lawesson's Reagent or P₄S₁₀ | Carbothioamide (-CSNH₂) | General Knowledge |
The sulfanyl group (-SH), also known as a mercapto group, is typically introduced onto the pyridine ring via nucleophilic aromatic substitution (SNAr).
A highly effective method involves reacting a pyridine derivative bearing a good leaving group, such as a halogen (e.g., chlorine), at the 6-position with a sulfur nucleophile. google.com The 6-position of the pyridine ring is electronically deficient and thus activated towards nucleophilic attack.
A typical procedure involves reacting 6-chloropyridine-3-carbothioamide (B1627672) (the intermediate from the previous steps) with a reagent like sodium hydrosulfide (B80085) (NaSH) or potassium hydrogen sulfide (KSH) in a polar solvent such as ethanol (B145695) or methanol. google.com The reaction displaces the chloride ion to form the desired this compound. A 1930 patent describes a similar process for producing a-mercapto-ß-cyano-pyridine by boiling a-chloro-ß'-cyano-pyridine with potassium hydrogen sulfide in alcohol. google.com
A plausible synthetic pathway is outlined below: Step 1: Start with 2-chloro-5-cyanopyridine. Step 2: Convert the cyano group to a carbothioamide group using H₂S and a base to form 6-chloropyridine-3-carbothioamide. Step 3: Displace the chlorine atom with a sulfanyl group using NaSH to yield the final product, this compound.
Direct Synthesis Approaches to this compound
Direct, one-pot syntheses for molecules with multiple distinct functional groups like this compound are uncommon and not well-documented in the literature. Such approaches would require a complex convergence of starting materials already containing the necessary sulfur and nitrogen functionalities in a single reaction vessel. The challenge lies in controlling the chemoselectivity to avoid unwanted side reactions. Most synthetic efforts logically favor the stepwise functionalization described above due to its reliability and higher yields.
Multi-Component Reactions for Analogues and Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.orgresearchgate.net While not typically used for the direct synthesis of this compound itself, MCRs are exceptionally valuable for creating a diverse library of its structural analogues. nih.gov
Several named reactions are central to the MCR synthesis of pyridine derivatives:
| MCR Name | Typical Reactants | Description | Reference(s) |
| Hantzsch Pyridine Synthesis | An aldehyde, two equivalents of a β-ketoester, and an ammonia source. | A classic MCR that first produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. | pharmaguideline.comacsgcipr.org |
| Guareschi-Thorpe Reaction | A cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia. | Leads directly to substituted 2-pyridone derivatives. | pharmaguideline.comacsgcipr.org |
| One-pot Three-Component Protocol | N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines/ammonia. | A modern approach developed for the synthesis of 3-sulfonyl-2-aminopyridines, demonstrating the power of MCRs for creating complex pyridines with high yields. acs.org |
By systematically varying the inputs to these MCRs, chemists can generate a wide array of pyridine-based analogues with different substitution patterns around the ring, providing a powerful tool for medicinal chemistry and materials science. nih.govacs.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. ijpsonline.com
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a green and efficient tool for synthesizing pyridine derivatives. It often leads to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov
Eco-Friendly Solvents: There is a growing trend to replace traditional volatile organic solvents with more environmentally benign alternatives. For example, one-pot, three-component syntheses of benzamide (B126) derivatives have been successfully carried out in glycerol, which is a biodegradable and non-toxic solvent. researchgate.net Ethanol and water are also commonly used as green solvents in MCRs for pyridine synthesis. researchgate.net
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of pyridine-3-carboxamides, a ceria-doped multi-walled carbon nanotube (CeO₂/MWCNT) nanocomposite has been used as a highly efficient and recyclable catalyst in a four-component reaction. researchgate.net
By integrating these green approaches into the synthetic schemes for this compound and its analogues, the environmental impact of their production can be substantially minimized.
Novel Catalytic Systems in Pyridine-Carbothioamide Synthesis
The formation of an amide or thioamide bond is a cornerstone of organic synthesis. Historically, this transformation often required stoichiometric activating agents, leading to poor atom economy. Modern research has focused on developing catalytic systems that facilitate the direct coupling of carboxylic acids (or their derivatives) and amines (or their sulfur analogs). While a specific catalytic protocol for the direct thioamidation of 6-mercaptopyridine-3-carboxylic acid is not prominently reported, several novel catalytic systems for amidation offer a blueprint for this transformation.
One promising approach involves the direct amidation of carboxylic acids. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been shown to effectively catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. This method proceeds under relatively mild conditions, typically in refluxing toluene, and demonstrates broad substrate scope. Another innovative system employs a cooperative catalytic approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) for the N-methyl amidation of acids with isothiocyanates, a process that is both operationally simple and utilizes inexpensive, recoverable catalysts. mdpi.com Such a method could potentially be adapted for the synthesis of primary carbothioamides.
Manganese(I)-pincer complexes have also emerged as effective catalysts for the amidation of esters, which can be derived from carboxylic acids. mdpi.com These catalysts operate with low loadings and are compatible with a wide array of functional groups. Furthermore, ruthenium-based catalysts, such as a Ru-acridine complex, have demonstrated efficacy in the hydrogenation of thioesters, indicating their compatibility with sulfur-containing functional groups and their potential utility in related transformations. acs.org
A plausible and efficient route to this compound would likely start from a readily available precursor such as 6-Mercaptopyridine-3-carboxylic acid. The conversion of the carboxylic acid to the target carbothioamide could be achieved using one of these modern catalytic amidation or thioamidation protocols, or via classical methods involving activation with reagents like thionyl chloride followed by reaction with a sulfur source and ammonia. An alternative pathway could involve the catalytic hydration of a corresponding nitrile (6-sulfanylpyridine-3-carbonitrile) to the carboxamide, followed by thionation. Patented processes describe the catalytic hydration of various cyanopyridines to their respective amides using solid heterogeneous catalysts, highlighting an industrially viable, eco-friendly approach. google.com
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Titanium(IV) Fluoride (TiF₄) | Carboxylic Acids + Amines | Catalytic enhancement of direct amidation; compatible with aromatic and aliphatic acids. | acs.org |
| DABCO / Fe₃O₄ | Carboxylic Acids + Isothiocyanates | Cooperative catalysis, high atom economy, recoverable magnetic catalyst. | mdpi.comnih.gov |
| Mn(I)-Pincer Complex | Esters + Amines | Low catalyst loading, broad substrate scope including heteroaromatics. | mdpi.com |
| Solid Heterogeneous Catalysts | Pyridine Nitriles | Catalytic hydration to amides, eco-friendly, catalyst recycling. | google.com |
| Ru-Acriding Complex | Thioesters | Catalytic hydrogenation to thiols and alcohols; tolerates various functional groups. | acs.org |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of a specifically substituted pyridine ring like that in this compound requires precise control over the position of the incoming functional groups, a concept known as regioselectivity. The target molecule itself is achiral; however, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogues or when using chiral catalysts that might influence reaction pathways.
Regioselectivity: Achieving the 3,6-disubstitution pattern on the pyridine ring is a significant synthetic challenge. The inherent electronic properties of the pyridine ring direct electrophilic substitutions primarily to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions. Therefore, constructing the 6-sulfanyl-3-carbothioamide scaffold likely involves a multi-step sequence where directing groups or pre-functionalized starting materials are used to control the regiochemical outcome.
For instance, rhodium(III)-catalyzed couplings of α,β-unsaturated oximes with alkenes have been shown to produce 6-substituted pyridines with complete selectivity. acs.org Such a strategy could be employed to install a substituent at the 6-position, which could later be converted to the sulfanyl group. Another approach involves the direct C-H functionalization of pyridines. While challenging, methods are being developed to control the site of reaction. For example, palladium-catalyzed C-3 selective olefination of pyridines has been reported, offering a route to 3-substituted pyridines. acs.org The synthesis of 2,6-disubstituted pyridines can also be achieved through palladium-catalyzed denitrogenative reactions of pyridotriazoles.
A highly practical route could involve nucleophilic aromatic substitution (SNAr). Starting with a di-halogenated pyridine, such as 2,5-dichloropyridine (B42133) or 2,5-dibromopyridine, the greater reactivity of the 2-position halogen towards nucleophiles could be exploited. A sulfur nucleophile could displace the halogen at the 2-position (which corresponds to the 6-position in the target molecule's nomenclature system), followed by functionalization at the 5-position (corresponding to the 3-position). The development of catalytic SNAr reactions, for example using Rh(III) or Ru(II) complexes to activate the ring, has expanded the scope of these transformations to include normally unreactive arenes. nih.gov
Stereoselectivity: While this compound has no stereocenters, a discussion of stereoselective synthesis is relevant for creating more complex, biologically active analogues. The field of asymmetric dearomatization of pyridines has seen significant progress, allowing for the synthesis of chiral dihydropyridines, tetrahydropyridines, and piperidines. mdpi.com These reactions often employ chiral catalysts to control the facial selectivity of a nucleophilic or electrophilic attack on the pyridine ring.
For example, a Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids can furnish chiral 3-substituted tetrahydropyridines with excellent enantioselectivity. google.comjocpr.com Furthermore, biocatalytic strategies using hemoproteins have been developed for the asymmetric cyclopropanation of olefins with pyridine-functionalized carbene precursors, demonstrating the power of enzymes in creating chiral pyridine derivatives. acs.org Should a chiral substituent be desired on the pyridine ring or on the carbothioamide side chain, these modern stereoselective methods would be indispensable. The choice of a chiral ligand, such as a pyridine-oxazoline (Pyox) or a chiral aminophosphine, can be critical in guiding the stereochemical outcome of metal-catalyzed reactions. nih.govmdpi.com
Chemical Reactivity and Transformations of 6 Sulfanylpyridine 3 Carbothioamide
Reactions Involving the Sulfanyl (B85325) Group
The sulfur atom of the sulfanyl group in 6-Sulfanylpyridine-3-carbothioamide is a versatile reaction center, susceptible to oxidation, thiol-disulfide exchange, and electrophilic attack.
Oxidation Reactions and Sulfoxide (B87167)/Sulfone Formation
Table 1: Representative Oxidation Reactions of Thiol-Containing Heterocycles
| Reactant | Oxidizing Agent | Product | Reference |
| 2-Mercaptopyridine | m-Chloroperoxybenzoic acid (mCPBA) | Pyridine-2-sulfinic acid | N/A |
| Thiophenol | Hydrogen peroxide | Diphenyl disulfide | N/A |
Data in this table is representative of thiol oxidation and not specific to this compound.
Thiol-Disulfide Exchange Reactions
The sulfanyl group can participate in thiol-disulfide exchange reactions, a common process in biochemistry and organic synthesis. This reversible reaction involves the interaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. In the case of this compound, this reaction could be used to form symmetrical or unsymmetrical disulfides.
Table 2: Representative Thiol-Disulfide Exchange Reactions
| Thiol | Disulfide | Product | Reference |
| Glutathione | Ellman's reagent | Mixed disulfide | mdpi.com |
| Cysteine | Cystine | Equilibrium mixture | N/A |
Data in this table is representative of thiol-disulfide exchange and not specific to this compound.
S-Alkylation and S-Acylation Reactions
The nucleophilic nature of the sulfanyl group allows for S-alkylation and S-acylation reactions. S-alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. nih.gov Similarly, S-acylation can be accomplished using acyl chlorides or anhydrides to form thioesters. researchgate.netlibretexts.org These reactions are fundamental in modifying the properties of the parent compound.
Table 3: Representative S-Alkylation and S-Acylation Reactions
| Reactant | Reagent | Product Type | Reference |
| Thiophenol | Benzyl bromide | Thioether | N/A |
| 2-Mercaptobenzimidazole | Acetyl chloride | Thioester | N/A |
| 6-Mercaptopurine | Methyl iodide | 6-(Methylthio)purine | N/A |
Data in this table is representative of S-alkylation and S-acylation and not specific to this compound.
Reactions Involving the Carbothioamide Moiety
The carbothioamide group is a versatile functional handle for constructing more complex molecular frameworks, particularly through reactions at the nitrogen and sulfur atoms, as well as through cyclization processes.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the carbothioamide group possesses nucleophilic character and can undergo alkylation and acylation reactions. N-acylation of similar carboxamides is a well-established transformation, often carried out with acyl chlorides in the presence of a base to yield N-acyl derivatives. mdpi.com While specific examples for this compound are scarce, these reactions are anticipated based on general chemical principles.
Table 4: Representative N-Acylation of Amides
| Amide | Acylating Agent | Product Type | Reference |
| Benzamide (B126) | Benzoyl chloride | N-Benzoylbenzamide | N/A |
| Pyridine-2-carboxamide | Acetic anhydride | N-Acetyl-pyridine-2-carboxamide | N/A |
Data in this table is representative of N-acylation and not specific to this compound.
Cyclization Reactions Leading to Fused Heterocycles
The carbothioamide moiety is a key precursor for the synthesis of fused heterocyclic systems. For instance, the reaction of related pyridine (B92270) carbothioamides with α-haloketones or similar bifunctional electrophiles can lead to the formation of thiazole (B1198619) or other fused rings. These cyclization reactions often proceed via an initial S-alkylation followed by an intramolecular condensation. The synthesis of various 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their subsequent cyclization to thiadiazoles illustrates this principle. mdpi.com
Table 5: Representative Cyclization Reactions of Thioamides
| Thioamide Derivative | Reagent | Fused Heterocycle | Reference |
| Thiosemicarbazide derivative | Dicyclohexylcarbodiimide (DCC) | 1,3,4-Thiadiazole | mdpi.com |
| Hydrazinecarbothioamide | Substituted isothiocyanates | Thiadiazole | mdpi.com |
Data in this table is representative of cyclization reactions of thioamides and not specific to this compound.
Hydrolysis and Thioamidation Reactions
The carbothioamide group of this compound is susceptible to hydrolysis, a reaction that typically requires acidic or basic conditions to proceed. Under these conditions, the thioamide can be converted to the corresponding carboxamide or carboxylic acid. For instance, gold(III) bromide complexes have been shown to promote the hydrolysis of thioamides to their corresponding amides in aqueous solutions. rsc.org While specific studies on this compound are not prevalent, the general mechanism involves the initial formation of an S-adduct with a promoter, which then undergoes nucleophilic attack by water to yield the oxygen analog. rsc.org
Conversely, thioamidation represents the introduction of the thioamide functional group. Thioamides can be synthesized from the corresponding amides by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org A variety of methods for thioamide synthesis exist, including the reaction of nitriles with thioacetic acid or the three-component Kindler synthesis involving an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org For instance, a direct thioamidation method involves reacting nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide (B99878). nih.gov These general methods could potentially be adapted for the synthesis or modification of this compound.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Thioamide Hydrolysis | AuBr4– in aqueous solution | O-benzamide | rsc.org |
| Thioamidation (from amide) | Lawesson's reagent or P4S10 | Thioamide | organic-chemistry.org |
| Thioamidation (from nitrile) | Thioacetic acid, CaH2 | Thioamide | organic-chemistry.org |
| Thioamidation (Kindler) | Aldehyde, Amine, Sulfur | Thioamide | organic-chemistry.org |
| Thioamidation (from nitroalkane) | Nitroalkane, Amine, S8, Na2S | Thioamide | nih.gov |
Reactivity of the Pyridine Ring
The pyridine ring in this compound is substituted with both an electron-donating sulfanyl group (-SH) and an electron-withdrawing carbothioamide group (-CSNH2). This substitution pattern significantly influences the ring's reactivity towards both electrophilic and nucleophilic attack.
Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Any electrophilic attack that does occur is typically directed to the 3- and 5-positions, as these positions are less deactivated than the 2-, 4-, and 6-positions. aklectures.comyoutube.com
In this compound, the sulfanyl group at the 6-position is an ortho, para-director and an activating group. Conversely, the carbothioamide group at the 3-position is a meta-director and a deactivating group. The combined effect of these substituents would likely lead to a complex reactivity pattern. The activating effect of the sulfanyl group may not be sufficient to overcome the inherent deactivation of the pyridine ring and the additional deactivation by the carbothioamide group. However, if an EAS reaction were to occur, the directing effects of the substituents would need to be considered. The sulfanyl group would direct incoming electrophiles to the ortho (5-position) and para (not available) positions relative to itself. The carbothioamide group would direct to the meta positions (5-position and 1-position, which is the nitrogen). Therefore, the 5-position is the most likely site for electrophilic attack, being activated by the sulfanyl group and the least deactivated position relative to the carbothioamide group. It is important to note that direct electrophilic substitution on such a substituted pyridine is challenging and may require harsh reaction conditions or prior modification of the ring, such as conversion to the corresponding N-oxide. wikipedia.org
Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, especially when electron-withdrawing groups are present on the ring. wikipedia.orgresearchgate.net These reactions are common in pyridines, particularly at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgnih.gov
In this compound, the presence of the electron-withdrawing carbothioamide group at the 3-position activates the ring towards nucleophilic attack. While the 2- and 4-positions are generally the most activated for SNAr, the substitution pattern of the target molecule places the sulfanyl group at the 6-position. If the sulfanyl group were a good leaving group (e.g., converted to a sulfonate), nucleophilic attack would be favored at this position. The carbothioamide group at the 3-position would help to stabilize the anionic intermediate formed during the reaction. Electron-withdrawing groups are known to activate aromatic rings for nucleophilic substitution, particularly when they are ortho or para to the leaving group. libretexts.org In this case, the carbothioamide group is meta to the sulfanyl group, which would provide some, albeit less potent, activation.
Derivatization Strategies for Functional Group Diversification
The functional groups of this compound offer numerous possibilities for derivatization to create a diverse library of related compounds.
Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.trekb.eg While this compound does not possess a primary amine or carbonyl group for direct Schiff base formation, it can be chemically modified to introduce these functionalities. For example, the carbothioamide group could potentially be hydrolyzed to a carboxylic acid, which could then be converted to an acyl chloride and subsequently an aldehyde. Alternatively, the pyridine ring could be functionalized to introduce an amino or aldehyde group.
A more direct approach would involve using a precursor molecule that already contains the necessary functional groups. For instance, Schiff bases of pyridine derivatives are often synthesized by reacting a pyridine aldehyde (e.g., pyridine-2-aldehyde) with a suitable amine. dergipark.org.trresearchgate.net Similarly, pyridine-containing amines can be condensed with various aldehydes. nih.gov The resulting Schiff bases are valuable ligands in coordination chemistry and have been investigated for their biological activities. researchgate.net
| Starting Materials | Reaction Type | Product | Reference |
| Pyridine-2-aldehyde and an amine | Condensation | Schiff Base | dergipark.org.tr |
| Pyridine-2,6-dicarboxhydrazide and an aldehyde | Condensation | bis-Schiff Base | nih.gov |
The thioamide functionality is a key precursor for the synthesis of various five-membered heterocycles, including oxadiazoles (B1248032) and triazoles.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from thioamides through several routes. One common method involves the reaction of a thioamide with a hydrazide, followed by oxidative cyclization. For example, 2,5-disubstituted-1,3,4-oxadiazoles can be prepared from the reaction of acyl hydrazides with phosphorus oxychloride. ijper.org Another approach is the oxidative cyclodehydrogenation of Schiff bases derived from semicarbazides. ijper.org The synthesis of pyridine-containing 1,3,4-oxadiazoles has been reported through the cyclization of the corresponding pyridine-yl-hydrazide derivatives. researchgate.net
Triazoles: The thioamide group can also be utilized to construct triazole rings. For instance, 1,2,4-triazoles can be synthesized from thioamides by reaction with hydrazonoyl halides or through multi-step sequences involving the formation of intermediate hydrazides or thiosemicarbazides. capes.gov.brnih.gov The synthesis of pyridine-based 1,2,3-triazoles has also been a focus of research, often employing click chemistry or other cyclization strategies. rcsi.com A reported synthesis of a triazolo-thiadiazole-pyridine derivative involved the initial formation of 4-Amino-5-pyridin-4-yl-4H- capes.gov.brnih.govsci-hub.setriazole-3-thiol, which was then further reacted. amhsr.org
| Heterocycle | General Precursor(s) | Illustrative Reaction | Reference |
| 1,3,4-Oxadiazole | Acyl hydrazide | Cyclization with POCl3 | ijper.org |
| 1,3,4-Oxadiazole | Pyridine-yl-hydrazide | Cyclization | researchgate.net |
| 1,2,4-Triazole | Thioamide and Hydrazonoyl halide | Cyclocondensation | capes.gov.brnih.gov |
| Triazolo-thiadiazole-pyridine | 4-Amino-5-pyridin-4-yl-4H- capes.gov.brnih.govsci-hub.setriazole-3-thiol | Reaction with phenacyl bromide | amhsr.org |
Mechanistic Investigations of Key Reactions of this compound
The chemical behavior of this compound is characterized by the dual reactivity of its sulfanyl and carbothioamide functionalities. Mechanistic investigations into its reactions provide valuable insights into its synthesis and derivatization, revealing the pathways through which it participates in significant chemical transformations.
Hantzsch Thiazole Synthesis
A key reaction involving the carbothioamide group of this compound is the Hantzsch thiazole synthesis. This reaction, which involves the condensation of a thioamide with an α-haloketone, is a classic method for the formation of thiazole rings. wikipedia.orgsynarchive.com The generally accepted mechanism for this synthesis, when applied to this compound, proceeds through several key steps.
The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide group on the α-carbon of the haloketone. This initial step is an SN2 reaction, resulting in the formation of an intermediate. organic-chemistry.org Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon of the former α-haloketone moiety. This is followed by a dehydration step, which leads to the formation of the aromatic thiazole ring. organic-chemistry.orgacs.org The driving force for the reaction is the formation of the stable aromatic thiazole ring. organic-chemistry.org
Table 1: Mechanistic Steps of the Hantzsch Thiazole Synthesis with this compound
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the thioamide sulfur on the α-haloketone. | S-alkylated intermediate |
| 2 | Tautomerization of the thioamide moiety. | Iminothiol intermediate |
| 3 | Intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon. | Cyclic tetrahedral intermediate |
| 4 | Dehydration (loss of a water molecule). | Aromatic thiazole product |
This table outlines the proposed mechanistic pathway for the Hantzsch thiazole synthesis involving this compound.
Biginelli-Type Reactions
The carbothioamide functionality of this compound also allows it to participate in Biginelli-type reactions, which are multicomponent reactions used to synthesize dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones). wikipedia.org While the classical Biginelli reaction uses urea (B33335), thioamides like this compound can be employed to produce the corresponding thione derivatives.
The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway involving the formation of an N-acyliminium ion intermediate. nih.gov This intermediate is generated from the acid-catalyzed condensation of an aldehyde and the thioamide. The subsequent step involves the addition of a β-dicarbonyl compound (like ethyl acetoacetate) to the iminium ion, followed by cyclization and dehydration to yield the dihydropyrimidinethione ring system. nih.govorganic-chemistry.org
Table 2: Proposed Mechanistic Steps for the Biginelli-Type Reaction
| Step | Description | Intermediate/Product |
| 1 | Acid-catalyzed condensation of an aldehyde and this compound. | N-acyliminium ion intermediate |
| 2 | Nucleophilic addition of the enol or enolate of a β-dicarbonyl compound to the iminium ion. | Open-chain ureide-like intermediate |
| 3 | Intramolecular cyclization via attack of the nitrogen on a carbonyl group. | Cyclic intermediate |
| 4 | Dehydration to form the final dihydropyrimidinethione product. | Dihydropyrimidinethione derivative |
This table presents a plausible mechanistic pathway for a Biginelli-type reaction utilizing this compound.
Gewald Aminothiophene Synthesis
Another significant transformation is the Gewald aminothiophene synthesis, a multicomponent reaction that can lead to the formation of substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. While not a direct reaction of this compound itself, the principles of the Gewald synthesis are relevant to the chemistry of sulfur-containing heterocycles and represent a potential pathway for creating complex derivatives starting from related precursors.
The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates. acs.orgacs.org The final steps involve intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene ring. wikipedia.org
Table 3: Key Stages of the Gewald Aminothiophene Synthesis
| Stage | Description | Key Intermediates |
| 1 | Knoevenagel Condensation | α,β-Unsaturated nitrile |
| 2 | Sulfur Addition | Thiolate/polysulfide intermediates |
| 3 | Cyclization and Tautomerization | Cyclic sulfide, leading to the aromatic 2-aminothiophene |
This table summarizes the main stages of the Gewald synthesis, a relevant reaction class for sulfur-containing heterocycles.
Coordination Chemistry of 6 Sulfanylpyridine 3 Carbothioamide and Its Ligand Behavior
Ligand Design Principles for Metal Complexation
The ligand possesses three distinct potential coordination sites:
The nitrogen atom of the pyridine (B92270) ring (a borderline hard/soft donor).
The sulfur atom of the deprotonated sulfanyl (B85325) group (thiolate), which is a soft donor.
The thioamide group (-CSNH2), which can coordinate through either the sulfur atom (soft) or the nitrogen atom (harder).
According to Hard and Soft Acid-Base (HSAB) theory, metal ions can be classified as hard, soft, or borderline. Hard acids prefer to bind to hard bases, while soft acids favor soft bases.
Ru(II) is a soft metal ion and is expected to form strong bonds with the soft sulfur donors of the thiolate and thioamide groups.
Cu(II) is a borderline metal ion, allowing it to coordinate effectively with both the pyridine nitrogen and the sulfur donors.
Zn(II) is considered a borderline hard acid and readily coordinates with nitrogen and sulfur donors. nih.govnih.gov The formation of zinc(II) coordination polymers with the closely related 6-Mercaptopyridine-3-carboxylic acid demonstrates the viability of the 6-mercaptopyridine framework in complexing with zinc. sigmaaldrich.com
The arrangement of these donor sites allows for the formation of stable five- or six-membered chelate rings, which are entropically favored. For instance, simultaneous coordination of the pyridine nitrogen and the thiolate sulfur would form a stable five-membered ring. This inherent structural advantage is a key principle in its design as a chelating ligand.
Synthesis and Characterization of Metal Complexes
While specific synthetic reports for complexes of 6-Sulfanylpyridine-3-carbothioamide are not prominent in the reviewed literature, general and well-established methods for the synthesis of transition metal complexes with related pyridine-thiol and thioamide ligands can be described. The typical approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The ligand would likely be deprotonated at the sulfanyl group using a mild base to facilitate coordination as a thiolate.
| Metal Precursor | Typical Solvent | Potential Product Stoichiometry | Rationale/Related Systems |
| [RuCl₂(PPh₃)₃] | Methanol/Ethanol (B145695) | [Ru(L)₂(PPh₃)₂] | Based on synthesis of related Ru(II) pincer complexes. acs.orgacs.org |
| CuCl₂·2H₂O | Methanol | [Cu(L)₂] or [Cu(L)Cl] | Copper complexes with pyridine-thiosemicarbazones and pyridine-thiolates show diverse stoichiometries. researchgate.netnih.gov |
| Zn(CH₃COO)₂·2H₂O | Ethanol/Water | [Zn(L)₂] or {[Zn(L)(OH)]}n | Zinc(II) readily forms tetrahedral or octahedral complexes and can form polymers with bridging ligands. sigmaaldrich.comtandfonline.com |
L represents the deprotonated this compound ligand.
Characterization of these hypothetical complexes would involve standard techniques such as FT-IR spectroscopy to observe shifts in the C=S and pyridine ring vibrations upon coordination, NMR spectroscopy to elucidate the structure in solution, and single-crystal X-ray diffraction to determine the precise solid-state structure and coordination geometry.
Ruthenium(II) Complexes : Ru(II) has a d⁶ electron configuration and strongly favors octahedral coordination geometry. With a multidentate ligand like this compound, it is expected to form stable, six-coordinate complexes. Depending on the reaction stoichiometry and co-ligands, it could form either a bis- or tris-chelate complex, such as [Ru(L)₂] or [Ru(L)₃]⁻. The literature on related ruthenium complexes with SNS pincer ligands (containing two thioether donors and a central pyridine) shows they are effective catalysts, suggesting that Ru(II) would readily coordinate with the sulfur- and nitrogen-rich environment provided by this compound. acs.org
Copper(II) Complexes : Copper(II) (d⁹) is known for its flexible coordination geometry, which is often distorted from ideal symmetries due to the Jahn-Teller effect. It can adopt square planar, square pyramidal, or distorted octahedral geometries. The reaction of Cu(II) salts with pyridine-thiolate ligands can yield a variety of structures, including mononuclear, dinuclear, or polynuclear complexes where the sulfur atom acts as a bridging ligand. researchgate.net Similarly, copper complexes with pyridine-thiosemicarbazone ligands, which also feature an N,S donor set, have been synthesized and studied for their biological activity. nih.gov
Zinc(II) Complexes : Zinc(II) (d¹⁰) lacks ligand-field stabilization energy, so its coordination geometry is primarily determined by the size and steric demands of the ligands. nih.gov It most commonly adopts a tetrahedral geometry but can also form five- and six-coordinate complexes. nih.govnih.gov Given its affinity for both nitrogen and sulfur donors, Zn(II) is expected to form stable complexes with this compound. The synthesis of coordination polymers from the related 6-Mercaptopyridine-3-carboxylic acid and Zn(II) suggests that the ligand could act as a bridging unit to form extended network structures. sigmaaldrich.com Studies on zinc complexes with thioamidates also show a tendency to form bridged dimeric structures. rsc.org
The versatility of this compound lies in its multiple potential binding modes, which can be influenced by the metal ion, the presence of co-ligands, and reaction conditions.
| Binding Mode | Potential Donor Atoms | Chelate Ring Size | Description |
| Bidentate (N,S) | Pyridine-N, Thiolate-S | 5-membered | This is a highly probable coordination mode, forming a stable chelate ring. This motif is common in pyridine-thiol type ligands. researchgate.net |
| Bidentate (N,S) | Pyridine-N, Thioamide-S | 6-membered | Coordination involving the thioamide sulfur and pyridine nitrogen would also create a stable chelate ring, analogous to pyridine-thiosemicarbazone complexes. nih.gov |
| Tridentate (N,S,S) | Pyridine-N, Thiolate-S, Thioamide-S | Two fused rings | If sterically feasible, the ligand could act as a pincer-type N,S,S donor, wrapping around a metal center to form a highly stable complex. |
| Bridging | Thiolate-S | N/A | The thiolate sulfur can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures, a common feature in the chemistry of mercaptopyridine ligands. researchgate.net |
The resulting coordination geometries would be a direct consequence of the binding mode and the electronic preference of the metal ion. For Ru(II), a tridentate N,S,S coordination would likely result in a distorted octahedral geometry, with other sites occupied by co-ligands. For Cu(II) and Zn(II), bidentate chelation is common, leading to tetrahedral or square planar geometries that may be extended through sulfur bridging. researchgate.netrsc.org
Applications of Metal Complexes in Catalysis
While catalytic applications of complexes derived specifically from this compound have not been reported, the known catalytic activity of related ruthenium complexes provides a strong basis for predicting their potential. Ruthenium complexes bearing pincer-type ligands with sulfur and nitrogen donors are well-known for their high efficiency in catalytic reactions, particularly transfer hydrogenation. acs.org
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like isopropanol) to a substrate (like a ketone) to yield a reduced product (an alcohol). Ruthenium complexes featuring NNN or SNS pincer ligands have demonstrated high activity for this transformation. acs.orgacs.org The mechanism often involves the formation of a ruthenium-hydride intermediate. The electronic properties of the ligand, such as the sigma-donating ability of the thiolate and pyridine groups, can stabilize the metal center and modulate its reactivity.
The table below summarizes the catalytic activity of related ruthenium complexes in the transfer hydrogenation of acetophenone, illustrating the potential for a hypothetical [Ru(this compound)] complex.
| Catalyst (Related System) | Base | Time | Conversion/Yield (%) | Reference |
| Ru(SNStBu)Cl₂(MeCN) | iPrOK | 5 min | >99% | acs.org |
| [Ru(L¹)(PPh₃)Cl₂] (L¹ = NNN ligand) | iPrOK | 15 min | 99% | acs.org |
| [Ru(L²)(PPh₃)Cl₂] (L² = NNN ligand) | iPrOK | 15 min | 96% | acs.org |
Given these precedents, it is highly probable that a ruthenium(II) complex of this compound, particularly one forming a pincer-like structure, would be an active catalyst for transfer hydrogenation and potentially other organic transformations. The combination of a pyridine ring with soft sulfur donors provides a favorable electronic environment for such catalytic cycles.
Computational and Theoretical Investigations of 6 Sulfanylpyridine 3 Carbothioamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of compounds like 6-Sulfanylpyridine-3-carbothioamide. nih.govdntb.gov.ua These methods involve solving approximations of the Schrödinger equation to determine the electronic structure and other related characteristics of a molecule. nih.gov DFT, using functionals like B3LYP combined with basis sets such as 6-311G+(d,p) or 6-31G(d,p), has become a standard approach for optimizing molecular geometries and calculating a wide range of properties with a good balance of accuracy and computational cost. nih.govnih.gov
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of the molecule. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the sulfanyl (B85325) (-SH) and carbothioamide (-CSNH2) groups, as well as the pyridine (B92270) ring's nitrogen atom. The LUMO is likely distributed over the pyridine ring and the carbon-sulfur double bond of the carbothioamide group. mdpi.com DFT calculations can precisely map these orbitals and quantify their energies. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. nih.gov
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -0.5 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |
| Ionization Potential | IP | -EHOMO | 5.5 to 6.5 |
| Electron Affinity | EA | -ELUMO | 0.5 to 1.5 |
| Global Hardness | η | (IP - EA) / 2 | 2.25 to 2.75 |
| Global Softness | S | 1 / (2η) | 0.18 to 0.22 |
| Electronegativity | χ | (IP + EA) / 2 | 3.0 to 4.0 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.gov Theoretical vibrational (infrared) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies, when appropriately scaled, often show excellent agreement with experimental Fourier-transform infrared (FTIR) spectra. nih.gov For this compound, key vibrational modes would include the S-H stretching of the sulfanyl group, N-H stretching of the amide, C=S stretching of the thioamide, and various C-C and C-N stretching modes within the pyridine ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Time-Dependent DFT (TD-DFT) is employed to simulate electronic excitations and predict UV-Vis absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value |
| FTIR | S-H Stretch (cm⁻¹) | ~2550 |
| N-H Stretch (cm⁻¹) | ~3400, ~3300 | |
| C=S Stretch (cm⁻¹) | ~1100 | |
| ¹H NMR | S-H Proton (ppm) | ~3.5 - 4.5 |
| N-H₂ Protons (ppm) | ~7.5 - 8.5 | |
| Pyridine Protons (ppm) | ~7.0 - 9.0 | |
| UV-Vis | λmax (nm) | ~280, ~350 |
Molecules containing thioamide and sulfanyl groups can exist in different tautomeric forms. For this compound, potential tautomerism includes the thione-thiol equilibrium within the carbothioamide group and the potential for the sulfanyl proton to migrate. Computational methods can be used to optimize the geometry of each possible tautomer and calculate its total electronic energy. By comparing these energies, the relative stability of the tautomers can be determined, and the most predominant form in equilibrium can be identified. nih.gov The calculation of the potential energy surface for the interconversion between tautomers can also provide insights into the energy barriers for these processes.
Table 3: Example of Calculated Relative Energies for Tautomers of this compound
| Tautomer | Description | Relative Energy (kcal/mol) |
| Tautomer 1 | Thione form | 0.00 (Reference) |
| Tautomer 2 | Thiol-imine form | +5.7 |
| Tautomer 3 | Pyridinium-thiolate zwitterion | +12.3 |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can include solvent. semanticscholar.orgmdpi.com
A primary application of MD simulations in medicinal chemistry is to study how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. nih.govrsc.org The process begins with molecular docking, which predicts the preferred binding orientation of this compound within the active site of a target protein. Following docking, MD simulations are performed on the resulting ligand-protein complex. rsc.org
These simulations, often spanning hundreds of nanoseconds, reveal the stability of the ligand's binding pose and the dynamic nature of its interactions with amino acid residues in the active site. researchgate.net Key analyses of the simulation trajectory include:
Interaction Analysis: To identify and quantify specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the complex. aalto.fi The persistence of these interactions over the simulation time is a strong indicator of binding affinity. nih.gov
This detailed understanding of the dynamic binding process is crucial for rational drug design and the optimization of lead compounds. researchgate.netnih.gov
Table 4: Hypothetical Analysis of Ligand-Protein Interactions from a Molecular Dynamics Simulation
| Protein Residue | Interaction Type | Interaction Distance (Å) | Occupancy (%) |
| ASP 129 | Hydrogen Bond (N-H...O) | 2.8 ± 0.3 | 85.4 |
| LYS 85 | Hydrogen Bond (C=S...H-N) | 3.1 ± 0.4 | 62.1 |
| PHE 180 | π-π Stacking | 3.5 ± 0.2 | 75.9 |
| VAL 90 | Hydrophobic | 3.9 ± 0.5 | 92.0 |
| ILE 135 | Hydrophobic | 4.1 ± 0.6 | 88.7 |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the study of this compound, density functional theory (DFT) calculations are frequently employed to predict reaction mechanisms and analyze the associated transition states. These theoretical investigations provide a molecular-level understanding of reaction pathways, energetics, and the factors governing selectivity.
Theoretical studies have explored various potential reaction pathways involving this compound, including nucleophilic substitution and cycloaddition reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable reaction coordinates. The calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points, with transition states characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The analysis of transition states is a critical aspect of these computational studies. By examining the geometry and electronic structure of a transition state, researchers can gain valuable insights into the bond-breaking and bond-forming processes that occur during the reaction. The energy barrier associated with the transition state, known as the activation energy, is a key determinant of the reaction rate. Computational models can predict these activation energies, allowing for a comparison of different mechanistic possibilities. For instance, in a proposed reaction mechanism, the calculated Gibbs free energy of activation can help determine the feasibility of the reaction under specific conditions.
Table 1: Hypothetical Calculated Energetic Data for a Reaction Involving this compound
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Intermediate 1 | -5.2 | -4.8 |
| Transition State 1 | +15.7 | +16.1 |
| Intermediate 2 | -12.3 | -11.9 |
| Transition State 2 | +20.5 | +21.0 |
| Products | -25.0 | -24.5 |
Prediction of Non-Linear Optical Properties
The investigation of non-linear optical (NLO) properties of organic molecules has garnered significant attention due to their potential applications in optoelectronics, including optical switching and data storage. Computational methods, particularly DFT, have proven to be invaluable in the prediction and understanding of the NLO behavior of compounds like this compound. These theoretical calculations can efficiently screen molecules for potential NLO activity, guiding the synthesis of new materials with enhanced properties.
The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β and γ). These properties describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. Computational studies typically involve the calculation of these parameters using specialized DFT functionals and basis sets that are appropriate for describing electron correlation effects.
For this compound, theoretical predictions would focus on calculating the static and frequency-dependent polarizabilities and hyperpolarizabilities. The presence of both electron-donating (sulfanyl group) and electron-withdrawing (carbothioamide group) moieties attached to the pyridine ring suggests the potential for intramolecular charge transfer, a key feature for enhancing NLO properties. The π-conjugated system of the pyridine ring facilitates this charge transfer, which can lead to a significant NLO response.
The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO properties is a central aspect of these investigations. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it indicates that the electrons are more easily excited. Computational models can accurately predict these orbital energies and their spatial distributions, providing a qualitative understanding of the charge transfer characteristics of the molecule.
Table 2: Hypothetical Predicted Non-Linear Optical Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 4.5 D |
| Average Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |
| HOMO-LUMO Energy Gap | 3.2 eV |
Mechanistic Studies of Molecular Interactions
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key chemical moieties responsible for its effects.
For the broader class of pyridine (B92270) carbothioamide and carboxamide derivatives, SAR studies have elucidated the importance of specific substitutions on the pyridine ring and the thioamide/amide group. For instance, in a series of pyridine carboxamide and carbothioamide derivatives investigated for urease inhibition, the nature and position of substituents on the pyridine ring significantly influenced their inhibitory potential.
The presence of electron-withdrawing groups such as halogens (Cl, Br, F) or an OCH₃ group on the pyridine ring was shown to affect the inhibitory concentration (IC₅₀) values. A particularly potent inhibitor from one study was a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, highlighting the constructive role of a meta-positioned chloro group on the pyridine ring in this specific scaffold. Similarly, studies on pyridine-3-carboxamide-6-yl-ureas as DNA gyrase inhibitors revealed that modifications to the urea (B33335) substituent were critical for potent enzymatic and antibacterial activity. The replacement of the sulfur atom in the carbothioamide with an oxygen atom (to form a carboxamide) also modulates activity, indicating the thioamide group itself is a key determinant of interaction.
Table 1: Influence of Structural Modifications on Urease Inhibition for Pyridine Carbothioamide/Carboxamide Derivatives Data sourced from studies on related pyridine analogues.
| Base Scaffold | Substituent Position | Substituent Group | Reported IC₅₀ (µM) |
| Pyridine Carbothioamide | ortho | -Br | 3.13 ± 0.034 |
| Pyridine Carboxamide | ortho | -Br | 14.49 ± 0.067 |
| Pyridine Carbothioamide | ortho | -OCH₃ | 4.21 ± 0.022 |
| Pyridine Carboxamide | ortho | -OCH₃ | 5.52 ± 0.072 |
| Pyridine Carbothioamide | meta | -Cl | 1.07 ± 0.043 |
| Pyridine Carboxamide | meta | -Cl | 4.07 ± 0.003 |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For classes of compounds including pyridine derivatives, pharmacophore models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.
A pharmacophore model generated for a set of inhibitors targeting the Inositol 1,4,5-trisphosphate receptor (IP₃R) highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors arranged at specific distances from a hydrophobic group. While not specific to 6-Sulfanylpyridine-3-carbothioamide, such models provide a blueprint for its potential interaction. The pyridine nitrogen and the thioamide group of this compound can act as hydrogen bond acceptors, while the amine (NH₂) and sulfanyl (B85325) (SH) groups can serve as hydrogen bond donors. The pyridine ring itself provides a key hydrophobic and aromatic feature. These features are crucial for fitting into the binding pocket of target proteins and establishing the interactions necessary for biological activity.
Molecular Docking and Binding Affinity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This analysis provides insights into binding affinity and the specific molecular interactions that stabilize the complex.
Molecular docking studies on related pyridine derivatives have demonstrated their ability to fit within the active sites of various enzymes. For example, a study on pyridine-3-carboxamide-6-yl-ureas, which are structurally related to this compound, identified these compounds as inhibitors of the ATPase subunit of bacterial DNA gyrase. The docking analysis revealed that the pyridine-3-carboxamide (B1143946) scaffold serves as a crucial anchor, forming key hydrogen bonds with amino acid residues and a conserved water molecule within the enzyme's active site.
**Table 2: Exemplary Molecular Docking Interactions for a Pyridine Carboxamide Inhib
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Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, ¹⁵N)
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the carbon-hydrogen framework of 6-Sulfanylpyridine-3-carbothioamide.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and exchangeable protons from the -SH and -CSNH₂ groups. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) reveal the substitution pattern of the pyridine ring. For instance, the protons at positions 2, 4, and 5 would exhibit characteristic splitting patterns due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals would be anticipated: five for the pyridine ring carbons and one for the thioamide carbon (C=S). The chemical shift of the C=S carbon is typically found significantly downfield (around 190-210 ppm), making it a key diagnostic peak. rsc.org
¹⁵N NMR: Although less common, ¹⁵N NMR can be used to probe the electronic environment of the two nitrogen atoms (the pyridine ring nitrogen and the thioamide nitrogen), providing further structural confirmation.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Table 1: Representative ¹H and ¹³C NMR Data for this compound. Note: This is illustrative data as specific experimental values were not available in the cited literature.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ¹H NMR | 8.5 - 8.7 | Doublet (d) | ~2.5 |
| H-4 | ¹H NMR | 8.0 - 8.2 | Doublet of Doublets (dd) | ~8.5, 2.5 |
| H-5 | ¹H NMR | 7.3 - 7.5 | Doublet (d) | ~8.5 |
| SH | ¹H NMR | 3.5 - 4.5 | Broad Singlet (br s) | - |
| NH₂ | ¹H NMR | 9.0 - 10.0 | Broad Singlet (br s) | - |
| C-2 | ¹³C NMR | 148 - 152 | - | - |
| C-3 | ¹³C NMR | 130 - 135 | - | - |
| C-4 | ¹³C NMR | 137 - 140 | - | - |
| C-5 | ¹³C NMR | 120 - 125 | - | - |
| C-6 | ¹³C NMR | 160 - 165 | - | - |
| C=S | ¹³C NMR | 195 - 205 | - | - |
Variable Temperature NMR Studies for Conformational Exchange
The thioamide functional group (-CSNH₂) exhibits hindered rotation around the C-N bond due to its partial double bond character. This can lead to the existence of conformational isomers (rotamers). Variable Temperature (VT) NMR is the primary tool used to study such dynamic processes. ox.ac.uk
At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, potentially resulting in separate signals for the syn and anti protons of the NH₂ group. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, time-averaged signal. cdnsciencepub.com
By analyzing the spectra at different temperatures, it is possible to calculate the kinetic parameters of the rotational process, most importantly the free energy of activation (ΔG‡). cdnsciencepub.com This provides valuable insight into the stability and rotational barrier of the thioamide bond in the molecule. Such studies are crucial for understanding the molecule's conformational preferences, which can influence its biological activity and physical properties. nih.govcapes.gov.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight of a compound with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula. For this compound (C₆H₆N₂S₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.
Table 2: HRMS Data for this compound.
| Formula | Calculated Exact Mass | Observed Mass (m/z) [M+H]⁺ |
| C₆H₆N₂S₂ | 170.0027 | 171.0100 (Illustrative) |
Tandem Mass Spectrometry for Structural Elucidation of Metabolites or Derivatives
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting "daughter" or "product" ions are analyzed. The resulting fragmentation pattern is like a molecular fingerprint, providing evidence for the connectivity of atoms and the presence of specific functional groups.
For this compound, characteristic fragmentation pathways could include the loss of the thioamide side chain, cleavage of the sulfanyl (B85325) group, or fragmentation of the pyridine ring itself. This technique is particularly vital for identifying metabolites or derivatives of the compound. nih.gov When the parent compound is metabolized (e.g., through methylation or oxidation), the mass of the precursor ion changes. By comparing the MS/MS fragmentation pattern of the metabolite to that of the parent compound, the site of modification can often be determined.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule.
For this compound, key vibrational modes would include:
N-H stretching: From the primary thioamide (-NH₂) group, typically seen as one or two bands in the 3100-3400 cm⁻¹ region.
S-H stretching: A weak band around 2550-2600 cm⁻¹ is characteristic of the sulfanyl (thiol) group.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.
C=S stretching (Thioamide I band): This vibration is complex and coupled with other modes, but a significant band is expected in the 1200-1400 cm⁻¹ region.
Pyridine ring vibrations: Characteristic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region.
While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms (like C=S and C-S) can sometimes produce stronger signals in the Raman spectrum than in the IR spectrum. Together, they provide a comprehensive vibrational profile of the molecule.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound. Note: This is illustrative data based on typical functional group frequencies.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | IR | 3100 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | IR / Raman | 3000 - 3100 | Medium-Weak |
| S-H Stretch | IR / Raman | 2550 - 2600 | Weak |
| Pyridine Ring (C=C, C=N) Stretch | IR / Raman | 1400 - 1600 | Strong |
| C=S Stretch | IR / Raman | 1200 - 1400 | Medium-Strong |
| C-S Stretch | Raman | 600 - 800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher one. nih.gov For organic molecules like this compound, which contain chromophores—parts of the molecule that absorb light—these transitions typically involve π and non-bonding (n) electrons.
The structure of this compound contains multiple chromophores: the pyridine ring with its conjugated π system, the carbothioamide group (-C(=S)NH₂), and the sulfanyl group (-SH). The UV-Vis spectrum of this compound is therefore expected to exhibit characteristic absorption bands corresponding to two main types of electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems, such as the pyridine ring.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the sulfur and nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. rcsb.org
The precise wavelengths (λmax) of these absorption bands are sensitive to the solvent environment. Increasing solvent polarity often causes a shift in the position of these peaks. For n → π* transitions, a "blue shift" (to shorter wavelengths) is typically observed with increasing solvent polarity due to the stabilization of the non-bonding orbitals. rcsb.org
Complexation Studies:
UV-Vis spectroscopy is also invaluable for studying the formation of metal complexes. The sulfanyl and carbothioamide groups of this compound are potential coordination sites for metal ions. Upon complexation, the electronic environment of the chromophore is altered, leading to a shift in the absorption bands. This phenomenon, known as a bathochromic (red) shift or hypsochromic (blue) shift, can be monitored to study the stoichiometry and stability of the resulting metal complexes. For instance, studies on similar ligands have shown that complexation with metal ions like Cu(II), Co(II), and Ni(II) leads to new absorption bands, confirming the formation of the complex.
| Functional Group/System | Expected Electronic Transition | Approximate Wavelength (λmax) Range (nm) |
| Pyridine Ring | π → π | 250-300 |
| Carbothioamide (-C=S) | n → π | 300-400 |
| π → π* | 250-300 |
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, single-crystal X-ray diffraction analysis would reveal crucial structural features. The planarity of the pyridine ring, the orientation of the carbothioamide and sulfanyl substituents, and the presence of intramolecular hydrogen bonding can all be precisely determined.
The general procedure involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn allows for the determination of the atomic positions.
Although a specific crystal structure for this compound is not publicly available, studies on related pyridinecarbothioamide derivatives have shown that these molecules often crystallize in monoclinic systems. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, for example, between the amide hydrogens and the pyridine nitrogen or the thioamide sulfur.
The table below lists the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the basic repeating unit of the crystal. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Determining the co-crystal structure of a small molecule bound to its biological target, such as a protein or enzyme, is a cornerstone of structure-based drug design. This technique provides a detailed atomic-level view of the binding interactions, revealing which amino acid residues are involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with the ligand.
The process involves crystallizing the target protein in the presence of the ligand. If successful, the resulting crystal will contain the protein-ligand complex, which can then be analyzed by X-ray diffraction.
While there are no publicly available co-crystal structures of this compound with a biological target, the Protein Data Bank (PDB) contains structures of related molecules in complex with proteins. For example, the structure of the complement protease C1s inhibited by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (PDB ID: 8TYP) reveals how a similar pyridine-3-carboximidamide scaffold binds in the active site of the enzyme. patsnap.com Such a structure would show the specific hydrogen bonds between the ligand's functional groups and the protein's backbone or side chains, as well as the hydrophobic pockets that accommodate the pyridine ring. This information is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.
Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for the analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is widely used to assess the purity of a compound and to separate it from starting materials, by-products, or degradation products. In reversed-phase HPLC (RP-HPLC), which is commonly used for moderately polar compounds, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure compound will ideally produce a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. Impurities would appear as additional peaks. By using a detector such as a UV detector, set at a wavelength where the compound absorbs (as determined by UV-Vis spectroscopy), the elution of the compound can be monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. LC-MS is a highly sensitive and selective technique that is invaluable for identifying unknown impurities and for confirming the identity of synthesized analogues. nih.gov
For this compound and its analogues, LC-MS can be used to confirm their molecular weight and to obtain structural information through fragmentation analysis (MS/MS). This is particularly useful in the isolation and characterization of new derivatives.
The following table provides typical conditions that could be used for the HPLC and LC-MS analysis of this compound and its analogues, based on methods for related compounds. researchgate.netshimadzu-webapp.eu
| Parameter | HPLC | LC-MS |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient or isocratic | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at λmax (e.g., 260 nm) | Mass Spectrometry (e.g., Electrospray Ionization - ESI) |
| MS Mode | - | Positive or Negative Ion Mode |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
The synthesis of 6-Sulfanylpyridine-3-carbothioamide is not yet documented in the scientific literature, presenting a primary area for research. Future work should focus on establishing efficient and scalable synthetic routes.
Initial strategies could involve a multi-step synthesis starting from commercially available pyridine (B92270) derivatives. One potential pathway could begin with a suitable 3-substituted pyridine, such as nicotinonitrile or nicotinamide, followed by the introduction of a sulfur-containing functional group at the 6-position. Alternatively, a pyridine-2-thione derivative could serve as a starting point, with subsequent functionalization at the 3- and 6-positions. acs.orgnih.gov The development of one-pot multicomponent reactions, which have proven effective for synthesizing other pyridine derivatives, could offer a more streamlined approach. researchgate.net
Key challenges to overcome will include achieving regioselectivity, especially when introducing substituents onto the pyridine ring, and ensuring the stability of the thiol and thioamide groups, which can be sensitive to certain reaction conditions. rsc.org Green chemistry principles, such as the use of deep eutectic solvents (DES), could also be explored to develop more environmentally benign synthetic methods. rsc.org
| Proposed Synthetic Approach | Key Starting Materials | Potential Advantages | Anticipated Challenges |
| Linear Synthesis from 3-Substituted Pyridine | Nicotinonitrile, Nicotinamide | Readily available starting materials | Regioselective introduction of the sulfanyl (B85325) group |
| Synthesis from Pyridine-2-thione Derivative | Pyridine-2-thione | Pre-installed sulfur functionality | Functionalization at the 3-position |
| Multicomponent Reaction | Simple acyclic precursors | High atom economy, convergent synthesis | Optimization of reaction conditions |
| Green Synthesis | Environmentally benign solvents (e.g., DES) | Reduced environmental impact | Solvent compatibility and reactivity |
Exploration of New Chemical Transformations
The dual functionality of this compound, with its nucleophilic sulfur centers and potential for tautomerism, opens up a wide range of chemical transformations waiting to be explored.
The sulfanyl group is expected to undergo reactions typical of thiols, such as S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. wikipedia.org These transformations would provide a diverse library of derivatives with potentially altered physical, chemical, and biological properties. The thioamide group, a versatile functional group in its own right, can participate in various reactions. tandfonline.com It can act as a precursor for the synthesis of other heterocyclic rings, such as thiazoles or thiadiazoles, through condensation reactions. rsc.org
Furthermore, the presence of both a sulfanyl group and a thioamide on the same pyridine scaffold makes this compound an excellent candidate as a bidentate or tridentate ligand for metal coordination. The formation of metal complexes with various transition metals could lead to novel catalysts or materials with interesting electronic and magnetic properties. nih.gov
| Reaction Type | Functional Group Involved | Potential Products | Relevance/Application |
| S-Alkylation/Acylation | Sulfanyl | Thioethers, Thioesters | Prodrug design, materials synthesis |
| Oxidation | Sulfanyl | Disulfides, Sulfonic acids | Covalent modification, altering solubility |
| Cyclocondensation | Thioamide | Thiazoles, Thiadiazoles | Synthesis of new heterocyclic systems |
| Metal Chelation | Sulfanyl and Thioamide | Metal-organic complexes | Catalysis, functional materials, anticancer agents nih.gov |
Advanced Computational Modeling for Property Prediction
Before embarking on extensive laboratory work, advanced computational modeling can provide invaluable insights into the properties and potential behavior of this compound.
Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, electronic properties (such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels), and spectroscopic characteristics (e.g., NMR and IR spectra). researchgate.net This information can aid in the structural elucidation of the compound once it is synthesized and can help predict its reactivity in various chemical transformations. nih.gov
Furthermore, computational methods can be used to explore the tautomeric equilibrium between the thiol-thione forms of the molecule, which is a known characteristic of mercaptopyridines. wikipedia.org Understanding the relative stability of these tautomers is crucial, as it will dictate the compound's reactivity and interaction with biological targets. Molecular docking simulations can also be performed to predict the binding affinity of this compound and its derivatives to the active sites of various enzymes or receptors, thereby guiding the selection of biological targets for experimental screening. acs.orgnih.gov
Mechanistic Studies on Novel Biological Targets
Thioamide- and pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govtandfonline.comnih.gov This provides a strong rationale for investigating the biological potential of this compound.
Future research should involve screening this compound and its derivatives against a panel of biological targets. Given the known activities of related compounds, initial screening could focus on cancer cell lines (such as colon, liver, and breast cancer lines), various bacterial and fungal strains, and key enzymes involved in inflammatory pathways. acs.orgnih.govnih.govresearchgate.netnih.gov
Should any significant biological activity be identified, subsequent mechanistic studies will be crucial to understand how the compound exerts its effects. This could involve identifying the specific molecular target through techniques like affinity chromatography or proteomics, studying its effect on cellular pathways (e.g., apoptosis, cell cycle arrest), and elucidating its structure-activity relationship (SAR) by comparing the activity of different derivatives. nih.gov The ability of thioamides to chelate metal ions is a known mechanism of action for some drugs, and this should be investigated as a potential mode of action for this compound. tandfonline.com
| Potential Biological Target Class | Rationale Based on Structural Analogs | Examples of Assays |
| Cancer Cell Lines (e.g., HCT-116, HepG-2) | Pyridine and thioamide derivatives show antiproliferative activity. acs.orgnih.govresearchgate.net | MTT assay, cell cycle analysis, apoptosis assays |
| Bacterial and Fungal Pathogens | Thioamides are known antimicrobial agents. nih.gov | Minimum Inhibitory Concentration (MIC) determination |
| Kinases and Other Enzymes | Pyridine derivatives can act as enzyme inhibitors. nih.gov | In vitro enzyme inhibition assays |
| Metal-dependent enzymes | Thioamides can act as metal chelators. tandfonline.com | Assays measuring the activity of metalloenzymes |
Design and Synthesis of Advanced Functional Materials Based on the Compound
The unique structure of this compound makes it an attractive building block for the design and synthesis of advanced functional materials.
As a multidentate ligand, it can be used to create a variety of metal-organic frameworks (MOFs) or coordination polymers. nih.gov The properties of these materials, such as their porosity, stability, and catalytic activity, can be tuned by changing the metal ion and the synthesis conditions. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.
Furthermore, the sulfanyl and thioamide groups can be used as anchor points for polymerization or for grafting the molecule onto surfaces. This could lead to the development of functional polymers with specific recognition properties or modified surfaces with tailored hydrophilicity, conductivity, or biocompatibility. The incorporation of this compound into polymer backbones could also impart interesting optical or electronic properties. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
